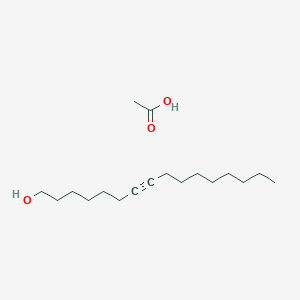

Acetic acid;hexadec-7-yn-1-ol

Description

Significance of Long-Chain Unsaturated Fatty Acid Derivatives in Contemporary Organic Chemistry and Chemical Ecology

Long-chain unsaturated fatty acid derivatives are fundamental players in both the biological and chemical sciences. In organic chemistry, they serve as versatile building blocks and targets for novel synthetic methodologies. Their carbon chains, punctuated by double or triple bonds, offer reactive sites for a multitude of transformations, enabling the construction of complex molecular architectures.

In the realm of chemical ecology, these molecules are paramount. They function as semiochemicals, which are substances that carry information between organisms. Many insect species, for example, utilize specific long-chain acetates as sex pheromones to mediate mating. chemicalbook.com The precise location and geometry of the unsaturation, along with the chain length, are critical for biological activity, creating a highly specific chemical language. This specificity makes them powerful tools in integrated pest management (IPM) strategies, where synthetic pheromones are used in traps to monitor and control pest populations.

Academic Relevance of Acetic acid;hexadec-7-yn-1-ol (Hexadec-7-yn-1-yl Acetate) as a Model Compound and Specialized Metabolite Precursor

This compound, also known as Hexadec-7-yn-1-yl acetate (B1210297), is a representative example of a long-chain acetylenic acetate. While its dienyl analogue, 7,11-Hexadecadien-1-yl acetate, is a known fatty acid ester with roles in insect communication, the acetylenic nature of the target compound provides a unique chemical handle for synthetic chemists. ontosight.ai The internal alkyne (triple bond) at the 7-position is a key functional group, imparting rigidity and specific reactivity to the molecule.

Its primary academic relevance lies in its role as a precursor to more complex, specialized metabolites, particularly insect pheromones. The synthesis of related compounds, such as (11Z)-Hexadecen-7-yn-1-yl acetate and (Z)-13-hexadecen-11-yn-1-yl acetate, highlights the utility of such structures. ontosight.aicaltagmedsystems.co.uknih.gov These syntheses often involve the strategic formation of the alkyne and subsequent stereoselective reduction to the corresponding (Z)- or (E)-alkene, a common motif in many lepidopteran pheromones. Therefore, Hexadec-7-yn-1-yl acetate serves as an excellent model compound for developing and refining synthetic routes to these biologically active molecules.

Overview of Research Frontiers in Acetylenic Compound Chemistry

The chemistry of acetylenic compounds, characterized by the carbon-carbon triple bond, is a vibrant and continuously evolving field of research. Acetylene (B1199291) itself is a versatile building block for organic synthesis, and its transformations are central to many chemical processes. rsc.org Current research frontiers are pushing the boundaries of what is possible with these high-energy functionalities.

Key areas of active research include:

Novel Synthetic Methods: The development of new catalytic systems for reactions like cross-coupling, vinylation, and cycloaddition involving alkynes is a major focus. Methods such as the carbocupration of acetylene are employed to create complex structures with high stereospecificity. nih.gov

Advanced Materials: The rigidity and linear geometry of acetylenic units are exploited in the design of novel polymers and functional materials. Research into polynaphthalene networks and diacetylenic aryloxysilane polymers showcases the potential for creating high-temperature thermosets and other advanced materials.

Bio-orthogonal Chemistry: The unique reactivity of the alkyne group allows it to undergo specific reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), in complex biological environments without interfering with native biochemical processes.

Pharmaceutical Synthesis: Acetylenic moieties are present in numerous biologically active molecules and pharmaceutical substances, making their synthesis and manipulation a topic of significant interest.

Scope and Research Objectives within Advanced Chemical Synthesis, Mechanistic Studies, and Interdisciplinary Applications

The study of this compound and its analogues encapsulates several key research objectives at the forefront of chemical science.

Advanced Chemical Synthesis: A primary objective is the development of efficient, stereocontrolled, and scalable synthetic routes. This involves exploring novel coupling strategies and functional group transformations to construct the long-chain acetylenic backbone and introduce the terminal acetate.

Mechanistic Studies: Understanding the reaction mechanisms that govern the synthesis and transformation of these compounds is crucial for optimizing reaction conditions and predicting outcomes. This includes studying the stereoselectivity of alkyne reductions and the reactivity of the acetylenic bond.

Interdisciplinary Applications: A major goal is to leverage the unique properties of this compound for practical applications. In chemical ecology, this translates to its potential use in developing species-specific insect attractants for pest management. In materials science, the acetylenic core could be a building block for new polymers with tailored properties.

By focusing on this specific molecule, researchers can address fundamental questions in synthesis and reactivity while simultaneously developing tools with real-world impact across various scientific disciplines.

Chemical Compound Data

Below are tables detailing the properties of this compound and related compounds mentioned in this article.

Table 1: Physicochemical Properties of Hexadec-7-yn-1-yl Acetate and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| (11Z)-Hexadecen-7-yn-1-yl acetate | C18H30O2 | 278.43 | 53042-80-1 caltagmedsystems.co.ukchemsrc.com |

| (E,Z)-7,11-Hexadecadienyl acetate | C18H32O2 | 280.45 | 51607-94-4 nih.gov |

| (Z,Z)-7,11-Hexadecadien-1-yl acetate | C18H32O2 | 280.45 | 52207-99-5 chemicalbook.comnist.gov |

| (Z)-13-Hexadecen-11-ynyl acetate | C18H30O2 | 278.4 | 78617-58-0 nih.gov |

| (E)-Hexadec-11-en-1-yl acetate | C18H34O2 | 282.47 | 56218-72-5 prayoglife.com |

Structure

3D Structure of Parent

Properties

CAS No. |

28793-46-6 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

acetic acid;hexadec-7-yn-1-ol |

InChI |

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h17H,2-8,11-16H2,1H3;1H3,(H,3,4) |

InChI Key |

LYVKBCOZTVEATD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC#CCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Acetic Acid;hexadec 7 Yn 1 Ol and Analogous Long Chain Acetylenic Esters

Esterification Pathways for Hydroxyl-Containing Alkyne Substrates

The final step in producing acetic acid;hexadec-7-yn-1-ol is typically the esterification of the corresponding alcohol, hexadec-7-yn-1-ol. This transformation can be achieved through several methods.

Direct Esterification Techniques with Acetic Acid and Derivatives

Direct esterification, often referred to as Fischer esterification, involves reacting the alcohol with a carboxylic acid, in this case, acetic acid. This reaction is typically performed in the presence of an acid catalyst. sciencemadness.orgbyjus.com For long-chain alcohols, driving the reaction to completion is crucial to ensure all the alcohol is consumed, as residual alcohol can be difficult to remove from the final ester product. sciencemadness.org Using an excess of the carboxylic acid and removing the water formed during the reaction, for instance with a Dean-Stark apparatus, can help achieve high conversion. sciencemadness.org

Alternatively, more reactive derivatives of acetic acid, such as acetic anhydride (B1165640) or acetyl chloride, can be used. For example, (Z)-7-hexadecen-1-ol has been successfully converted to its corresponding acetate (B1210297) using acetic anhydride in the presence of pyridine (B92270) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). ias.ac.in

Catalytic Approaches in Ester Synthesis (e.g., Acid-Catalyzed, Metal-Catalyzed)

Acid catalysis is fundamental to direct esterification. sciencemadness.orgbyjus.com Strong mineral acids like sulfuric acid are commonly employed. srce.hr However, for sensitive substrates, other catalysts may be preferred.

Metal-catalyzed esterifications offer alternative routes. While extensive research has focused on the functionalization of alkynes themselves, acs.org metal catalysts can also be employed in the esterification step. For instance, lipase-catalyzed esterification in organic solvents presents a green chemistry approach for producing long-chain esters. dss.go.th

Recent developments have also explored electrochemical methods for esterification. One novel approach involves the electrochemical esterification of alkynes with diols, which proceeds without the need for a catalyst or an external oxidant. researchgate.netrsc.org

One-Pot Esterification Strategies

One-pot syntheses, which combine multiple reaction steps into a single process, offer increased efficiency and reduced waste. For instance, a one-pot synthesis of pinonic acid esters has been developed using an ozonolysis reaction of α-pinene and an alcohol in the presence of a catalyst. researchgate.net Similarly, one-pot methods for synthesizing various esters and other functionalized molecules from alkynes are an active area of research, aiming for operational simplicity and improved yields. acs.orgorganic-chemistry.orgacs.orgnih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct (Fischer) Esterification | Alcohol, Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Heat, Water Removal | Inexpensive reagents | Reversible, may require excess reagent |

| Using Acyl Halides/Anhydrides | Alcohol, Acyl Halide/Anhydride | Base (e.g., Pyridine) | Often mild conditions | High reactivity, irreversible | Byproducts can be corrosive |

| Enzymatic Esterification | Alcohol, Carboxylic Acid | Lipase | Mild, often room temp | High selectivity, environmentally friendly | Slower reaction rates, enzyme cost |

| Electrochemical Esterification | Alkyne, Diol | None | Electrochemical cell | Catalyst- and oxidant-free, atom economy | Specialized equipment required |

Strategies for Constructing the Unsaturated Carbon Skeleton

The synthesis of the C16 acetylenic alcohol precursor is a key challenge, requiring the assembly of a long carbon chain with a precisely located triple bond.

Alkyne Synthesis and Homologation Methodologies for Long Chains

The construction of long-chain alkynes often relies on the alkylation of smaller alkyne fragments. libretexts.orgmasterorganicchemistry.com A common strategy involves the deprotonation of a terminal alkyne with a strong base to form an acetylide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new carbon-carbon bond. libretexts.orgmasterorganicchemistry.com This process can be repeated to extend the carbon chain to the desired length. For instance, the synthesis of a pheromone precursor involved the alkylation of the dianion of 4-pentyn-1-ol. ias.ac.in

The "alkyne zipper" reaction is another powerful tool, allowing for the isomerization of an internal alkyne to a terminal position, which can then be further functionalized. semanticscholar.org This is particularly useful for introducing functionality at the end of a long chain. semanticscholar.org

Stereoselective Alkene Formation for Defined Geometries (e.g., (Z)-configuration)

While the target compound is an alkyne, many related pheromones are (Z)-alkenes, which are often synthesized from the corresponding alkyne. The stereoselective reduction of an alkyne is therefore a crucial step in many related syntheses.

To obtain the (Z)- or cis-alkene, a partial hydrogenation of the alkyne is performed using specific catalysts. Lindlar's catalyst, which is palladium poisoned with lead acetate and quinoline, is a classic reagent for this transformation. ias.ac.inmasterorganicchemistry.comyoutube.com The catalyst's reduced activity prevents over-reduction to the alkane. youtube.com Other methods for achieving (Z)-selectivity include using a Mn/water system or copper-catalyzed semihydrogenation. organic-chemistry.org Recently, an electrochemical method using a palladium catalyst has also been shown to be highly selective for Z-alkenes. rsc.org

For the synthesis of (E)- or trans-alkenes, dissolving metal reductions, such as sodium in liquid ammonia, are typically employed. masterorganicchemistry.comyoutube.com

Table 2: Key Synthetic Reactions for Carbon Skeleton Construction

| Reaction | Description | Reagents/Catalysts | Key Feature |

|---|---|---|---|

| Alkyne Alkylation | Forms C-C bonds by reacting an acetylide with an alkyl halide. libretexts.org | Strong Base (e.g., NaNH₂), Alkyl Halide | Chain elongation. masterorganicchemistry.com |

| Alkyne Zipper Reaction | Isomerizes an internal alkyne to a terminal alkyne. semanticscholar.org | KAPA reagent, Li/1,3-diaminopropane | Access to terminal alkynes for further functionalization. semanticscholar.org |

| Lindlar Hydrogenation | Reduces an alkyne to a (Z)-alkene. ias.ac.inyoutube.com | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition of hydrogen, stereoselective formation of cis-alkenes. youtube.com |

| Dissolving Metal Reduction | Reduces an alkyne to an (E)-alkene. youtube.com | Na, NH₃ (liquid) | anti-addition of hydrogen, stereoselective formation of trans-alkenes. youtube.com |

| Electrochemical Reduction | Reduces an alkyne to a (Z)-alkene. rsc.org | Pd catalyst, electrochemical cell | High chemo- and stereoselectivity under mild conditions. rsc.org |

Cross-Coupling Reactions in Acetylenic Systems (e.g., Sonogashira Coupling, Grignard Reactions)

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. In the context of long-chain acetylenic esters, these methods are invaluable for constructing the carbon skeleton by joining smaller fragments. Key strategies include the Sonogashira coupling and reactions involving Grignard reagents.

The Sonogashira coupling is a powerful and widely used reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and proceeds in the presence of an amine base under mild conditions. wikipedia.orgorganic-chemistry.org This method's high functional group tolerance and mild reaction conditions, often at room temperature, make it suitable for the synthesis of complex molecules. wikipedia.org For the synthesis of a compound like hexadec-7-yn-1-yl acetate, a Sonogashira reaction could involve coupling a terminal alkyne with a vinyl or aryl halide, or an alkynyl halide with a corresponding vinyl or aryl partner in an "inverse" Sonogashira coupling. wikipedia.org Variations of the reaction exist, including copper-free versions that minimize the formation of alkyne dimers (Hay coupling products), which can be an undesirable side reaction. wikipedia.orglibretexts.org

Grignard reagents (organomagnesium halides, RMgX) are highly reactive nucleophiles used extensively in the formation of carbon-carbon bonds. mt.combyjus.com They react with a wide array of electrophiles, including aldehydes, ketones, and esters. mt.commasterorganicchemistry.com In the synthesis of acetylenic compounds, a Grignard reagent can be prepared from an alkyl or aryl halide and magnesium metal. byjus.com This reagent can then react with a molecule containing a terminal alkyne; however, because terminal alkynes have an acidic proton, the Grignard reagent acts as a base, deprotonating the alkyne to form an alkynylmagnesium halide. quora.comvedantu.com This acetylide can then act as a nucleophile in subsequent reactions, for instance, by attacking an electrophilic carbon in an alkyl halide to extend the carbon chain.

Another relevant cross-coupling strategy is carbocupration , which involves the addition of an organocopper reagent across the triple bond of acetylene (B1199291). The resulting vinylcopper intermediate can then be coupled with an electrophile. A notable example is the synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the major component of the sex pheromone of the processionary moth. This synthesis utilized the carbocupration of acetylene, followed by a coupling reaction with an appropriate 1-iodoalkyne, achieving a high stereochemical purity of 98.8% for the Z-isomer. nih.gov

| Reaction Name | Reactants | Catalyst/Reagent | Product Type | Key Features |

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted alkyne | Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Grignard Reaction | Terminal alkyne + Grignard reagent (RMgX), then Alkyl halide | Grignard Reagent | Elongated alkyne | Grignard reagent acts as a base first, then the resulting acetylide is the nucleophile. quora.comvedantu.com |

| Carbocupration-Coupling | Acetylene + Organocopper reagent, then 1-Iodoalkyne | Organocopper reagent | Disubstituted alkyne | Can provide high stereoselectivity for Z-isomers. nih.gov |

Wittig Reaction and its Variations in Unsaturated Chain Construction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds, converting aldehydes or ketones into alkenes. thermofisher.com The reaction employs a phosphorus ylide (Wittig reagent), which reacts with a carbonyl compound to yield an alkene and triphenylphosphine (B44618) oxide. thermofisher.com This method is particularly useful for constructing unsaturated carbon chains in molecules like long-chain esters.

A common approach involves reacting an aldehyde with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate, to form an α,β-unsaturated ester. nih.govbeilstein-journals.org This reaction typically exhibits high E-selectivity, favoring the formation of the trans-isomer. acs.org The versatility of the Wittig reaction is enhanced by its applicability in various media, including aqueous solutions, which aligns with the principles of green chemistry. acs.orgresearchgate.net One-pot procedures have been developed where an aldehyde is mixed with triphenylphosphine and an α-bromoester in an aqueous sodium bicarbonate solution to directly yield the α,β-unsaturated ester. acs.org

Several variations of the Wittig reaction offer expanded capabilities:

Horner-Wadsworth-Emmons (HWE) Reaction : This is a widely used modification that employs phosphonate (B1237965) carbanions, which are generally more reactive than the corresponding phosphoranes. The HWE reaction is renowned for producing (E)-alkenes with very high selectivity when used with aldehydes. thermofisher.com The by-product, a water-soluble phosphate (B84403) ester, is easily removed, simplifying product purification.

Schlosser Modification : This variation allows for the synthesis of pure E-alkenes by using two equivalents of a lithium halide salt during the ylide addition step. thermofisher.com

Chemo-enzymatic Approaches : A modern strategy combines enzymatic reduction of carboxylic acids to aldehydes with a subsequent Wittig reaction. nih.govbeilstein-journals.org This chemo-enzymatic cascade allows for the synthesis of α,β-unsaturated esters from abundant carboxylic acids under mild conditions, avoiding the use of harsh chemical reducing agents. beilstein-journals.org

| Reaction Variant | Key Reagent(s) | Typical Product Stereochemistry | Advantages |

| Classic Wittig Reaction | Phosphorus ylide (stabilized) | (E)-alkene favored | Versatile, can be run in aqueous media. thermofisher.comacs.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | High (E)-selectivity | More reactive nucleophiles, easy byproduct removal. thermofisher.com |

| Schlosser Modification | Phosphorus ylide + Lithium halide | Pure (E)-alkene | High stereochemical control for E-isomers. thermofisher.com |

| Chemo-enzymatic/Wittig | Carboxylic acid reductase + Ylide | Dependent on ylide | Mild conditions, utilizes renewable starting materials. nih.govbeilstein-journals.org |

Multi-Component and Cascade Reaction Approaches to Functionalized Esters

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product that incorporates structural elements from each starting material. mdpi.comrsc.org This approach offers significant advantages, including reduced synthesis time, lower costs, and increased atom economy, making it a cornerstone of sustainable and green chemistry. mdpi.comrsc.org

While classical MCRs like the Ugi, Passerini, and Biginelli reactions are well-established for creating peptidomimetics and heterocyclic compounds, the principles can be extended to the synthesis of functionalized esters. mdpi.com For example, a three-component reaction could be designed to assemble a long-chain ester by combining an alcohol, a carboxylic acid derivative, and a third component that introduces the alkyne functionality. The development of new MCRs is an active area of research, often utilizing transition metal catalysis, organocatalysis, or radical processes to achieve novel transformations. mdpi.com

Cascade reactions (or tandem/domino reactions) involve a sequence of two or more bond-forming reactions that occur sequentially in a single operation without isolating intermediates. This approach can rapidly build molecular complexity from simple precursors. A nickel-catalyzed reductive alkylalkynylation of alkynes provides an example of a three-component cascade process. In this reaction, alkynes, alkynyl bromides, and redox-active N-(acyloxy)phthalimides are merged to create stereodefined 1,3-enynes. chemrxiv.org Such a strategy could be adapted to construct the enyne core of related long-chain esters. The key to successful cascade design is ensuring that the conditions for each step are compatible and that the reaction proceeds with high chemo- and regioselectivity.

| Approach | Description | Key Advantages | Potential Application for Alkyne Esters |

| Multi-Component Reaction (MCR) | Three or more reactants combine in one pot to form a single product. mdpi.com | High efficiency, atom economy, reduced waste and time. mdpi.comrsc.org | Convergent synthesis of the ester by combining alcohol, acid, and alkyne-containing fragments simultaneously. |

| Cascade Reaction | Multiple bond-forming reactions occur sequentially without isolating intermediates. chemrxiv.org | Rapid increase in molecular complexity, high efficiency. | Stepwise construction of the carbon backbone and functional groups in a single, controlled sequence. |

Chemo- and Stereoselectivity in the Synthesis of Long-Chain Alkyne Esters

Achieving high levels of chemo-, regio-, and stereoselectivity is critical in the synthesis of complex molecules like long-chain alkyne esters, particularly when multiple functional groups are present or specific geometric isomers are required.

Chemoselectivity refers to the ability to react with one functional group in the presence of other, different functional groups. For instance, in a molecule containing both an alcohol and a carboxylic acid, a reaction must selectively target one group for esterification while leaving the other untouched. Similarly, when constructing the carbon chain via cross-coupling, the catalyst must selectively activate a specific C-X bond (e.g., C-Br over C-Cl) or react with an alkyne in the presence of an alkene.

Stereoselectivity is the preferential formation of one stereoisomer over another. In the context of a molecule like hexadec-7-yn-1-ol acetate, which contains an internal alkyne, subsequent reactions (e.g., partial hydrogenation) would require high stereoselectivity to produce either the (Z)- or (E)-alkene.

Alkyne Reduction : The reduction of an internal alkyne is a classic example of stereocontrol. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the syn-hydrogenation of an alkyne to produce a cis-(Z)-alkene. rsc.org Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) accomplishes an anti-reduction to yield a trans-(E)-alkene. rsc.org

Ligand-Controlled Synthesis : Modern catalytic methods often use specific ligands to control the stereochemical outcome of a reaction. For example, a photoredox and nickel dual catalytic system has been developed for the stereodivergent synthesis of 1,3-dienes from terminal alkynes. researchgate.netnih.gov By simply changing the ligand on the nickel catalyst, the reaction can be directed to produce either the Z- or E-isomer from the same set of starting materials. researchgate.net This high level of control is achieved by influencing the geometry of the key organometallic intermediates in the catalytic cycle. researchgate.netnih.gov

The synthesis of complex natural products and pheromones often hinges on such precise stereochemical control. The ability to fine-tune reaction conditions or catalyst systems to favor a desired isomer is a hallmark of advanced organic synthesis. rsc.org

| Selectivity Type | Definition | Example in Alkyne Ester Synthesis | Controlling Factors |

| Chemoselectivity | Preferential reaction of one functional group over others. | Esterification of an alcohol in the presence of an alkyne without reacting the triple bond. | Choice of reagents, protecting groups, reaction conditions. |

| Regioselectivity | Preferential formation of one constitutional isomer over another. | Addition of a reagent to one specific carbon of the alkyne triple bond. | Steric hindrance, electronic effects, catalyst choice. |

| Stereoselectivity | Preferential formation of one stereoisomer over another. | Partial hydrogenation of the alkyne to selectively form either the (Z)- or (E)-alkene. | Catalyst (e.g., Lindlar's vs. Na/NH₃), ligands in modern catalysis. rsc.orgresearchgate.net |

Chemical Reactivity and Transformation of Acetic Acid;hexadec 7 Yn 1 Ol Derivatives

Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond is an electron-rich region, making it susceptible to a variety of addition and coupling reactions. libretexts.orgmasterorganicchemistry.com The terminal alkyne in hexadec-7-yn-1-ol derivatives is particularly reactive due to the presence of a weakly acidic acetylenic proton (pKa ≈ 25), which can be removed by a strong base to form a potent carbon nucleophile. libretexts.orgalfa-chemistry.com

The triple bond can be readily functionalized through electrophilic addition reactions. libretexts.orglibretexts.org

Hydration: The addition of water across the triple bond typically occurs under acidic conditions, often catalyzed by mercury(II) salts (oxymercuration). libretexts.org This reaction follows Markovnikov's rule, where the initial addition of water forms an unstable enol intermediate. libretexts.org This enol rapidly tautomerizes to the more stable keto form, yielding a ketone. libretexts.orglibretexts.org For a terminal alkyne like hexadec-7-yn-1-ol, this would produce a methyl ketone at the C-8 position. An alternative, anti-Markovnikov hydration can be achieved via hydroboration-oxidation, which proceeds through an enol intermediate to yield an aldehyde. libretexts.orgorganicchemistrytutor.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) also follows Markovnikov's rule. libretexts.orglibretexts.org The reaction can proceed in two stages. The first addition yields a vinyl halide. If a second equivalent of HX is present, a further addition occurs to produce a geminal dihalide, with both halogen atoms attached to the same carbon. libretexts.org In the presence of peroxides, the addition of HBr proceeds via a free-radical mechanism, resulting in an anti-Markovnikov product. libretexts.org

Halogenation: Alkynes react with halogens such as bromine (Br₂) or chlorine (Cl₂) to add across the triple bond. libretexts.org The reaction can add one equivalent of the halogen to form a dihaloalkene or two equivalents to yield a tetrahaloalkane. The initial addition typically results in the trans (anti-addition) isomer. libretexts.orgorganicchemistrytutor.com

| Reaction Type | Reagents | Catalyst | Intermediate | Product of Hexadec-7-yn-1-ol |

| Hydration (Markovnikov) | H₂O, H₂SO₄ | HgSO₄ | Enol | Hexadecan-7-one-1-ol |

| Hydration (Anti-Markovnikov) | 1. BH₃, THF; 2. H₂O₂, NaOH | - | Enol | 8-Hydroxyoctadecanal |

| Hydrohalogenation | HX (2 eq.) | - | Vinyl cation | 8,8-Dihalohexadecan-1-ol |

| Halogenation | X₂ (2 eq.) | - | Bromonium ion | 7,7,8,8-Tetrahalohexadecan-1-ol |

Cycloaddition reactions are powerful tools for constructing heterocyclic rings. The terminal alkyne of hexadec-7-yn-1-ol derivatives is an excellent substrate for these transformations, most notably in "click chemistry".

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction is a cornerstone of click chemistry, providing a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The reaction involves the coupling of a terminal alkyne with an organic azide (B81097), catalyzed by a copper(I) species. wikipedia.org The Cu(I) catalyst can be generated in situ from a copper(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate). wikipedia.org The reaction is known for its reliability, high yields, and tolerance of a wide range of functional groups, proceeding under mild aqueous conditions. organic-chemistry.orgacs.org The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. nih.govresearchgate.net

Ruthenium-Catalyzed Alkyne-Azide Cycloaddition (RuAAC): As a complement to CuAAC, the ruthenium-catalyzed reaction provides access to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. nih.govacs.org Catalysts are typically ruthenium(II) complexes, such as [Cp*RuCl] compounds. organic-chemistry.orgnih.govresearchgate.net A significant advantage of RuAAC is its ability to catalyze the cycloaddition of internal alkynes, not just terminal ones, leading to fully substituted triazoles. acs.orgorganic-chemistry.org The mechanism differs from CuAAC and is thought to proceed via the oxidative coupling of the alkyne and azide to form a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the product. organic-chemistry.orgnih.govresearchgate.net

| Reaction | Catalyst | Substrates | Product Regiochemistry |

| CuAAC | Copper(I) species (e.g., CuI, or CuSO₄/Sodium Ascorbate) | Terminal Alkyne + Azide | 1,4-disubstituted 1,2,3-triazole |

| RuAAC | Ruthenium(II) species (e.g., Cp*RuCl(PPh₃)₂) | Terminal or Internal Alkyne + Azide | 1,5-disubstituted 1,2,3-triazole |

These reactions facilitate the formation of a new carbon-carbon bond through the oxidative homocoupling of terminal alkynes, resulting in symmetrical 1,3-diynes.

Glaser Coupling: This is one of the oldest alkyne coupling reactions, traditionally using a catalytic amount of a copper(I) salt (e.g., CuCl) in the presence of an oxidant, such as air or oxygen, and a base like ammonia. wikipedia.orgorganic-chemistry.org

Eglinton Coupling: This modification uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate (B1210297), in a solvent like pyridine (B92270), which acts as both the solvent and the base. wikipedia.orgorganic-chemistry.org The Hay coupling is a related variant that uses a catalytic amount of a Cu(I)-TMEDA complex with oxygen as the re-oxidant. wikipedia.orgorganic-chemistry.org These methods would allow for the dimerization of hexadec-7-yn-1-ol to form a 32-carbon diynediol.

Intramolecular reactions involving the alkyne moiety can lead to the formation of various cyclic structures. Alkynols (alcohols containing an alkyne) are key substrates for these transformations. nih.govresearchgate.net Catalysts based on electrophilic metals such as gold, platinum, or ruthenium can activate the alkyne towards attack by an intramolecular nucleophile. nih.govacs.org For instance, gold(I) catalysts are particularly effective at promoting the cyclization of alkynols to form cyclic ethers (oxacyclization). nih.gov Similarly, if other nucleophilic groups are present in the chain, various carbocycles and heterocycles can be synthesized through intramolecular pathways. nih.govacs.org

Reactions Involving the Alkene Moiety (if present, e.g., in (11Z)-Hexadecen-7-yn-1-yl acetate)

The compound (11Z)-Hexadecen-7-yn-1-yl acetate contains both an alkyne and a Z-configured alkene. ontosight.ainih.gov The alkene's carbon-carbon double bond provides an additional site for chemical reactions, primarily electrophilic additions.

Electrophilic Additions: Alkenes are electron-rich due to the presence of the pi (π) bond and readily undergo electrophilic addition reactions. chemistrysteps.combyjus.com In this type of reaction, the alkene's π bond acts as a nucleophile, attacking an electrophilic species (E⁺). libretexts.org This forms a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻) to complete the addition. chemistrysteps.comlibretexts.org Common electrophilic additions include the addition of hydrogen halides (HX), halogens (X₂), and the acid-catalyzed addition of water. These reactions are generally regioselective, following Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms, leading to the more stable carbocation intermediate. byjus.comlibretexts.org

Nucleophilic Additions: Nucleophilic addition to a simple, unactivated alkene is generally unfavorable because the electron-rich double bond repels nucleophiles. youtube.com However, this reaction becomes possible if the alkene is rendered electron-deficient by the presence of a strong electron-withdrawing group (EWG) conjugated to the double bond (e.g., a carbonyl, cyano, or nitro group). youtube.com In the case of (11Z)-Hexadecen-7-yn-1-yl acetate, the double bond is not activated in this manner, making electrophilic addition the dominant reaction pathway.

Isomerization and Rearrangement Processes (e.g., Propargyl-Allenyl Isomerization)

One of the notable transformations that derivatives of acetic acid;hexadec-7-yn-1-ol can undergo is the isomerization of the propargylic system. The presence of a hydrogen atom on the carbon adjacent to the alkyne (the propargylic position) allows for a rearrangement to an allenic structure. This propargyl-allenyl isomerization is a well-documented process in organic chemistry. nih.govnih.gov

The reaction involves the migration of a proton and the corresponding shift of the pi-bonds. This transformation can be catalyzed by bases or certain transition metals. For instance, in the presence of a strong base, a proton can be abstracted from the propargylic position to form a propargyl anion, which is in resonance with an allenyl anion. Subsequent protonation can then lead to the formation of the corresponding allene (B1206475).

A general representation of this isomerization is as follows:

R-C≡C-CH₂-R' ⇌ R-CH=C=CH-R'

In the context of a long-chain alkynyl ester like this compound, this isomerization would lead to the formation of an allenyl acetate. The position of the resulting allene would depend on the specific reaction conditions and catalysts used. The nature of substituents around the reacting centers can significantly influence the rate and outcome of this isomerization. nih.govacs.org For example, electron-withdrawing or -donating groups can affect the acidity of the propargylic protons and the stability of the intermediates. acs.org

Research on similar systems, such as the isomerization of 2-en-4-yn-1-ols, has shown that the process is sensitive to the electronic nature of the substituents on the molecule. nih.govacs.org While specific studies on this compound are not prevalent, the general principles of propargyl-allenyl isomerization are expected to apply.

Table 1: Factors Influencing Propargyl-Allenyl Isomerization

| Factor | Influence on Isomerization |

| Base Strength | Stronger bases facilitate the abstraction of the propargylic proton, promoting the isomerization. |

| Catalyst | Transition metal catalysts (e.g., palladium, gold) can facilitate the isomerization through different mechanistic pathways. nih.govresearchgate.net |

| Solvent | The polarity and proticity of the solvent can influence the stability of the intermediates and the reaction rate. |

| Temperature | Higher temperatures generally favor the thermodynamically more stable isomer. |

| Substituents | Electronic and steric effects of substituents near the alkyne can influence the ease and regioselectivity of the isomerization. acs.org |

Transformations at the Ester Group

The ester functionality in this compound provides another reactive handle for various chemical transformations. These include hydrolysis, transesterification, and reduction.

The ester group can be cleaved under controlled conditions to yield the parent alcohol, hexadec-7-yn-1-ol, and acetic acid or its salt. This hydrolysis is typically carried out in the presence of an acid or a base catalyst. Basic hydrolysis (saponification) is generally irreversible and proceeds to completion.

Transesterification involves the reaction of the ester with another alcohol in the presence of an acid or base catalyst to produce a different ester and the original alcohol (hexadec-7-yn-1-ol). This reaction is an equilibrium process, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. For instance, the transesterification of unsaturated fatty acid esters is a key process in the production of biodiesel. researchgate.net

Table 2: Comparison of Hydrolysis and Transesterification of Unsaturated Esters

| Transformation | Reagents | Catalyst | Products |

| Hydrolysis | Water | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Hexadec-7-yn-1-ol + Acetic Acid/Acetate |

| Transesterification | Alcohol (R'-OH) | Acid or Base | Hexadec-7-yn-1-ol + R'-O-C(O)CH₃ |

The ester group of this compound can be reduced to the corresponding primary alcohol, hexadec-7-yn-1-ol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

Alternatively, catalytic hydrogenation can be employed for the reduction of esters. acs.org This method is considered more environmentally benign and often utilizes transition metal catalysts. acs.org The selective reduction of the ester group in the presence of other reducible functional groups, such as the carbon-carbon triple bond in this compound, can be a significant challenge. The choice of catalyst and reaction conditions is crucial to achieve the desired chemoselectivity. For instance, certain ruthenium-based catalysts have shown high efficiency in the selective reduction of esters to alcohols. acs.org

Copper hydride (CuH) catalyzed reductions have also emerged as a mild and effective method for the transformation of unsaturated carboxylic acids and their derivatives. nih.gov These reactions can tolerate a variety of functional groups. nih.gov

Catalytic Aspects in Chemical Transformations of Unsaturated Esters

Catalysis plays a pivotal role in the chemical transformations of unsaturated esters like this compound, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. researchgate.netacs.orgnih.gov

For transformations involving the unsaturation, transition metal catalysts, particularly those based on palladium, ruthenium, nickel, and copper, are widely used. researchgate.netorganic-chemistry.orgresearchgate.net For instance, palladium catalysts are effective for hydrogenation and cross-coupling reactions. organic-chemistry.org Ruthenium-based catalysts, such as Grubbs' catalysts, are renowned for their application in olefin metathesis, a powerful tool for forming new carbon-carbon double bonds. researchgate.net While the primary unsaturation in this compound is a triple bond, metathesis reactions can be applied to its derivatives or in combination with other alkenes.

In the context of reductive transformations, various catalytic systems are available. Nickel-catalyzed asymmetric hydrogenation can be used for the reduction of α,β-unsaturated esters. organic-chemistry.org Copper-catalyzed hydrosilylation is another effective method for the enantioselective reduction of α,β-unsaturated nitriles, a related class of compounds. organic-chemistry.org

The choice of catalyst can direct the reaction towards a specific outcome. For example, in transfer hydrogenation of α,β-unsaturated carbonyl compounds, iridium-based catalysts can selectively reduce the carbon-carbon double bond, leaving the carbonyl group intact. organic-chemistry.org

Table 3: Examples of Catalysts in Unsaturated Ester Transformations

| Transformation | Catalyst System | Substrate Type |

| Hydrogenation | Pd/C, NiCl₂/Li | α,β-Unsaturated carbonyls |

| Transfer Hydrogenation | [Ir(cod)Cl]₂/dppp/Cs₂CO₃ | α,β-Unsaturated carbonyls |

| Asymmetric Reduction | Cu(OAc)₂/Josiphos | α,β-Unsaturated nitriles |

| Metathesis | Grubbs' Catalysts (Ru-based) | Unsaturated fatty acid esters |

| Reductive Amidation | CuH-based catalysts | α,β-Unsaturated carboxylic acids |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For hexadec-7-yn-1-yl acetate (B1210297), a combination of one-dimensional and two-dimensional NMR experiments is employed for a thorough characterization.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types of protons and their immediate electronic surroundings within a molecule. In the case of hexadec-7-yn-1-yl acetate, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the different proton environments.

The most downfield signal is expected for the protons on the carbon adjacent to the acetate oxygen (C1), appearing as a triplet due to coupling with the neighboring methylene (B1212753) protons. The acetate methyl group would present as a sharp singlet. The protons on the carbons flanking the alkyne group (C6 and C9) would show signals in the allylic region. The long saturated alkyl chain would produce a large, complex multiplet in the upfield region, with the terminal methyl group (C16) appearing as a distinct triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for Hexadec-7-yn-1-yl Acetate

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~4.05 | Triplet |

| H-2 | ~1.60 | Multiplet |

| H-3 to H-5 | ~1.2-1.4 | Multiplet |

| H-6 | ~2.15 | Multiplet |

| H-9 | ~2.15 | Multiplet |

| H-10 to H-15 | ~1.2-1.4 | Multiplet |

| H-16 | ~0.88 | Triplet |

| Acetate CH₃ | ~2.05 | Singlet |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in hexadec-7-yn-1-yl acetate would give a distinct signal.

The carbonyl carbon of the acetate group would be the most downfield signal. The carbons of the alkyne group (C7 and C8) would appear in a characteristic region for sp-hybridized carbons. The carbon attached to the acetate oxygen (C1) would also be found in the downfield region. The numerous methylene carbons of the long alkyl chain would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Hexadec-7-yn-1-yl Acetate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Acetate) | ~171.1 |

| C-1 | ~64.6 |

| C-7, C-8 (Alkyne) | ~80.0 |

| C-6 | ~18.5 |

| C-9 | ~18.5 |

| C-2 to C-5, C-10 to C-15 | ~22.7-31.9 |

| C-16 | ~14.1 |

| Acetate CH₃ | ~21.0 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular structure by establishing correlations between different nuclei. np-mrd.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. np-mrd.org For hexadec-7-yn-1-yl acetate, cross-peaks would be observed between adjacent protons, for example, between H-1 and H-2, and along the entire alkyl chain, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net Each cross-peak in the HSQC spectrum would link a proton signal on one axis to the carbon signal on the other axis to which it is attached. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra definitively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.net This is particularly useful for identifying quaternary carbons (like the carbonyl and alkyne carbons) and for piecing together different fragments of the molecule. For instance, a correlation between the acetate methyl protons and the carbonyl carbon would confirm the acetate group. Correlations between protons on C6 and C9 with the alkyne carbons (C7 and C8) would pinpoint the location of the triple bond.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of hexadec-7-yn-1-yl acetate, which is C₁₈H₃₂O₂. The exact mass can then be compared to the theoretical mass to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like hexadec-7-yn-1-yl acetate. nih.govthepharmajournal.com

In a typical GC-MS analysis, the compound is first separated from a mixture on a GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification.

For hexadec-7-yn-1-yl acetate, common fragmentation pathways would include the loss of the acetyl group, cleavage of the long alkyl chain, and other characteristic fragmentations that can be used to deduce the structure. The analysis of these fragments provides corroborating evidence for the structure determined by NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Analytes

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile or thermally unstable compounds like long-chain alcohols and their esters. The technique couples the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

In a typical LC-MS analysis, the sample is first separated on a reversed-phase column. For hexadec-7-yn-1-ol and its acetate, a C18 column is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient to ensure efficient elution.

Mobile phase additives are critical for improving analyte ionization and chromatographic peak shape. shimadzu.com Acetic acid is a frequently used volatile additive, particularly for analyses involving electrospray ionization (ESI). shimadzu.comucl.ac.uk In lipidomic studies, which involve structurally similar long-chain molecules, the addition of acetic acid to the mobile phase has been shown to significantly enhance signal intensity and increase lipid coverage in negative ESI mode. nih.gov For instance, compared to ammonium (B1175870) acetate, acetic acid can increase the signal for various lipid subclasses by 2- to 19-fold. nih.gov While formic acid is also common, acetic acid provides a different selectivity and can be advantageous for specific separations. researchgate.net The choice between these modifiers depends on the specific goals of the analysis, such as whether it is for improving chromatographic separation or enhancing ion formation in the mass spectrometer. researchgate.net

For hexadec-7-yn-1-ol, ESI in positive mode would likely yield a protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. The resulting ester, hexadec-7-yn-1-yl acetate, would behave similarly. The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps to confirm the positions of functional groups and the alkyne bond.

Table 1: Illustrative LC-MS Parameters for Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| LC System | UHPLC/HPLC | High-resolution separation of analytes. |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Acetic Acid | Aqueous component of the mobile phase. shimadzu.com |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Acetic Acid | Organic component of the mobile phase. shimadzu.com |

| Flow Rate | 0.2 - 0.5 mL/min | Typical analytical flow for high efficiency. |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | Generates gas-phase ions from non-volatile analytes. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap | High-resolution mass analysis for accurate mass and MS/MS. |

| Scan Range | m/z 100 - 1000 | Covers the expected mass range of the analyte and fragments. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. This technique is particularly useful for tracking the conversion of hexadec-7-yn-1-ol and acetic acid into their ester product, hexadec-7-yn-1-yl acetate, by observing the disappearance of reactant peaks and the appearance of product peaks.

The IR spectrum of the starting material hexadec-7-yn-1-ol would exhibit several key absorptions. A prominent, broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the primary alcohol group. xula.edu The carbon-carbon triple bond (C≡C) of the internal alkyne gives rise to a weak but sharp absorption in the range of 2100-2260 cm⁻¹. orgchemboulder.comlibretexts.orglibretexts.org This peak is weak because the internal triple bond has low polarity. libretexts.org Additionally, C-H stretching vibrations from the alkyl chain appear just below 3000 cm⁻¹. dummies.com

The second reactant, acetic acid , shows a very broad O-H stretch from the carboxylic acid group, typically spanning 2500-3300 cm⁻¹. dummies.com It also features a strong, sharp absorption for the carbonyl (C=O) stretch between 1680-1750 cm⁻¹. dummies.com

Upon successful esterification to form hexadec-7-yn-1-yl acetate , the IR spectrum changes distinctively. The most significant change is the disappearance of the broad O-H absorption from both the alcohol and the carboxylic acid. A new, strong, and sharp C=O stretching band for the ester functional group appears around 1735-1750 cm⁻¹. dummies.com Furthermore, characteristic C-O single bond stretching absorptions for the ester appear in the fingerprint region, typically between 1000-1300 cm⁻¹. dummies.com The weak C≡C alkyne stretch from the hexadecynyl backbone would remain in the final product.

Table 2: Key IR Absorption Frequencies for Reactants and Product

| Functional Group | Bond | Compound | Expected Wavenumber (cm⁻¹) | Peak Characteristics |

|---|---|---|---|---|

| Alcohol | O-H Stretch | hexadec-7-yn-1-ol | 3200 - 3600 | Broad, Strong |

| Alkyne | C≡C Stretch | hexadec-7-yn-1-ol / ester | 2100 - 2260 | Weak, Sharp libretexts.org |

| Carboxylic Acid | O-H Stretch | Acetic Acid | 2500 - 3300 | Very Broad, Strong dummies.com |

| Carbonyl (Acid) | C=O Stretch | Acetic Acid | 1680 - 1710 | Strong, Sharp |

| Carbonyl (Ester) | C=O Stretch | hexadec-7-yn-1-yl acetate | 1735 - 1750 | Strong, Sharp dummies.com |

| Ester | C-O Stretch | hexadec-7-yn-1-yl acetate | 1000 - 1300 | Medium to Strong |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the analysis of chemical compounds, providing the means to separate components of a mixture for isolation, identification, and quantification.

Column chromatography is a preparative technique used to isolate and purify compounds from a mixture on a larger scale than analytical methods. youtube.com For the purification of hexadec-7-yn-1-yl acetate from the reaction mixture containing unreacted hexadec-7-yn-1-ol and acetic acid, silica (B1680970) gel column chromatography is the standard method. reddit.com

The separation is based on the principle of differential adsorption of components to the stationary phase (silica gel) while a mobile phase (eluent) flows through the column. youtube.com Silica gel is a polar adsorbent. Therefore, non-polar compounds elute faster, while polar compounds are retained more strongly and elute later.

In this specific separation:

Hexadec-7-yn-1-yl acetate , being an ester, is relatively non-polar and will travel down the column quickly.

Hexadec-7-yn-1-ol is more polar due to its hydroxyl group, which forms hydrogen bonds with the silica gel. It will be retained more strongly than the ester and elute later.

Acetic acid is highly polar and will be very strongly adsorbed to the silica gel, often remaining at the top of the column under typical eluent conditions. Sometimes, a small amount of base like triethylamine (B128534) is added to the slurry to neutralize the acidic silica and prevent the acid from eluting unexpectedly. researchgate.net

The choice of eluent is critical. A solvent system of low to moderate polarity, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The process starts with a low-polarity eluent (high hexane content) to elute the non-polar ester. The polarity of the eluent can then be gradually increased (by increasing the ethyl acetate content) to elute the more polar alcohol. reddit.com Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify which ones contain the pure product. youtube.com

Table 3: Typical Setup for Column Chromatography Purification

| Component | Description | Function |

|---|---|---|

| Stationary Phase | Silica Gel (SiO₂) | Polar adsorbent that separates compounds based on polarity. researchgate.net |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A solvent mixture that carries the compounds through the column; polarity is adjusted for optimal separation. |

| Column | Glass column with stopcock | Holds the stationary phase and allows for controlled elution. |

| Sample Loading | Concentrated crude product dissolved in minimal eluent | The mixture to be purified is applied to the top of the silica gel. |

| Elution | Gravity flow or Flash (with pressure) | The process of passing the eluent through the column to separate the components. youtube.com |

| Fraction Collection | Test tubes or flasks | Collected portions of the eluate are analyzed to isolate the pure compound. youtube.com |

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and speed.

For the quantitative analysis of hexadec-7-yn-1-yl acetate and the assessment of its purity, a reversed-phase HPLC (RP-HPLC) method is most suitable. unl.eduresearchgate.net This is a common method for analyzing insect pheromones, many of which are long-chain acetate esters. lu.senih.gov

A typical RP-HPLC setup would involve:

Column: A C18 or C8 column, where the non-polar stationary phase separates analytes based on their hydrophobicity. The more polar acetic acid and alcohol would elute earlier than the less polar acetate ester.

Mobile Phase: A mixture of water and an organic solvent like acetonitrile is commonly used. pacific.edu The use of additives like acetic or formic acid at low concentrations (e.g., 0.1%) can improve peak shape and resolution by ensuring a consistent pH. ucl.ac.uk

Detection: A UV detector can be used if the analytes possess a chromophore, although saturated esters and alcohols have poor UV absorbance. For these compounds, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (as in LC-MS) is a more universal and sensitive detection method.

HPLC is particularly valuable for determining the purity of a final product by calculating the area percentage of the main peak relative to any impurity peaks. By using certified reference standards, HPLC can also provide precise quantification of the compound in a sample, which is essential in applications like pheromone research where blend ratios are critical. nih.govnih.gov

Table 4: Example HPLC Conditions for Purity and Quantitative Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Instrument | HPLC with UV or ELSD Detector | High-resolution separation and sensitive detection. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately non-polar compounds. |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water | Separation based on differential partitioning between mobile and stationary phases. |

| Modifier | 0.1% Acetic Acid | Improves peak symmetry and resolution. ucl.ac.uk |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector Wavelength | ~210 nm (for ester carbonyl) or ELSD/MS | Detection method suitable for compounds with limited UV absorbance. |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Reactivity Predictions

No published studies employing Density Functional Theory (DFT) or other quantum chemical methods to analyze the electronic structure, stability, or reactivity of hexadec-7-yn-1-yl acetate (B1210297) were found. Such calculations would typically provide data on orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distribution, which are fundamental to understanding the molecule's chemical behavior.

Molecular Dynamics and Conformational Analysis for Structural Behavior

There is no available research on the use of molecular dynamics (MD) simulations or detailed conformational analysis for hexadec-7-yn-1-yl acetate. This type of investigation would be crucial for understanding the molecule's flexibility, preferred three-dimensional shapes, and how it behaves in different environments, which is particularly relevant for its function as a pheromone interacting with biological receptors.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational studies focused on the reaction mechanisms involving hexadec-7-yn-1-yl acetate, such as its synthesis or degradation pathways, are absent from the literature. Transition state analysis for these reactions would provide critical information about reaction kinetics and help optimize synthetic routes, but this data does not appear to have been generated or published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data may exist in various databases, no research was found that details the prediction of spectroscopic parameters (like NMR chemical shifts, vibrational frequencies for IR spectroscopy) using computational methods and their subsequent validation against experimental results for hexadec-7-yn-1-yl acetate. This comparative analysis is essential for confirming the accuracy of both theoretical models and experimental assignments.

Applications in Advanced Organic Synthesis and Chemical Ecology

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The strategic placement of the acetylene (B1199291) group and the terminal acetate (B1210297) in acetic acid;hexadec-7-yn-1-ol provides synthetic chemists with a powerful tool for carbon chain elongation and functional group manipulation. This has led to its use in the synthesis of a variety of complex molecules. ontosight.ai

Polyunsaturated fatty acids (PUFAs) are critical components of cell membranes and precursors to a vast array of signaling molecules. researchgate.netwikipedia.org The synthesis of specific PUFAs with defined double bond geometry and position is a significant challenge in organic chemistry. Acetylenic compounds, such as this compound, serve as crucial precursors in the controlled synthesis of PUFAs. The triple bond can be selectively reduced to either a cis or trans double bond, or it can be further elaborated through various coupling reactions to extend the carbon chain before reduction. This stepwise approach allows for the precise installation of double bonds at desired locations within the fatty acid chain, a level of control that is often difficult to achieve through other methods. bioengineer.org

The synthesis of long-chain n-3 and n-6 PUFAs, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), often involves a series of desaturation and elongation steps. nih.govnih.gov Synthetic strategies can mimic these biological pathways, utilizing acetylenic precursors to introduce unsaturation at specific points. For instance, an acetylenic analogue can be strategically synthesized and then subjected to stereoselective reduction to yield the desired polyunsaturated product. This approach is particularly valuable for creating isotopically labeled PUFAs or analogues with modified properties for studying their metabolism and biological functions. nih.gov The development of solid-phase synthesis techniques has further streamlined the production of diverse PUFA libraries, where acetylenic building blocks can be iteratively added to a growing chain. bioengineer.org

The structural motif of a long carbon chain with specific unsaturation patterns is a common feature in a wide range of natural products, including macrolides, polyketides, and certain lipids. nih.govmdpi.com this compound and similar long-chain acetylenic alcohols are valuable intermediates in the total synthesis of these complex molecules. The alkyne functionality can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Negishi, or Suzuki couplings, to append other fragments of the target molecule. Furthermore, the triple bond can be hydrated to form a ketone or undergo other transformations to introduce diverse functional groups.

The synthesis of the sex pheromone of the processionary moth, Thaumetopoea pityocampa, for example, involves the use of an acetylenic precursor. nih.gov The synthesis of other insect pheromones, such as the (10E, 12Z)-isomer of bombykol, the sex pheromone of the silkworm moth Bombyx mori, also relies on the stereocontrolled formation of conjugated double bonds, a transformation that can be achieved from acetylenic precursors. nih.gov These synthetic efforts not only provide access to these biologically active molecules for further study and practical application but also drive the development of new synthetic methodologies. jst.go.jpnih.gov

Rational Design and Synthesis of Chemically Defined Pheromones and Semiochemicals

Pheromones are chemical signals used for communication between members of the same species and play a crucial role in behaviors such as mating, aggregation, and trail following. google.com The synthesis of pheromones is essential for their structural elucidation and for their use in environmentally friendly pest management strategies. rsc.org this compound serves as a key precursor for a variety of insect pheromones. jaydevchemicals.com

Understanding how the structure of a pheromone relates to its biological activity is fundamental to chemical ecology. Structure-Activity Relationship (SAR) studies involve the synthesis of a series of analogues of a natural pheromone, where specific structural features are systematically modified. These analogues are then tested for their ability to elicit a behavioral or electrophysiological response in the target insect. nih.gov

By modifying the chain length, the position and geometry of the double bonds, and the nature of the functional group of a pheromone, researchers can probe the specific requirements of the insect's receptor system. nih.gov For example, changing the position of the double bond or altering its geometry from cis to trans can dramatically reduce or eliminate the pheromonal activity. nih.gov this compound is an ideal starting material for such studies. The triple bond can be selectively reduced to either the cis or trans alkene, allowing for the synthesis of both geometric isomers. Furthermore, the chain length can be easily modified by starting with a different acetylenic alcohol or by performing chain extension or degradation reactions. The acetate functional group can also be readily converted to other functionalities, such as an alcohol, aldehyde, or a different ester, to investigate the importance of the terminal group for receptor binding and activation. nih.gov

A notable example is the sex pheromone of the Old World bollworm moth, Heliothis armigera, which is (Z)-7-hexadecenal. jaydevchemicals.com The precursor, 7-hexadecyn-1-ol, can be synthesized and then stereoselectively reduced to the corresponding (Z)-alkenol, followed by oxidation to the aldehyde. By synthesizing and testing a range of analogues with variations in chain length and double bond position, researchers can map the structural requirements for optimal activity.

The demand for enantiomerically pure and geometrically defined pheromones for both research and commercial applications has driven the development of sophisticated and efficient synthetic strategies. jst.go.jp The synthesis of pheromone analogues often requires precise control over stereochemistry, which can be achieved through various modern synthetic methods, including asymmetric synthesis and stereoselective reactions. nih.govucl.ac.uk

The synthesis of (Z)-13-hexadecen-11-yn-1-yl acetate, the major component of the sex pheromone of the processionary moth, utilizes the carbocupration of acetylene followed by coupling with an appropriate 1-iodoalkyne to achieve a high degree of Z-isomeric purity. nih.gov Other advanced methods for pheromone synthesis include Wittig-type reactions, organometallic cross-coupling reactions, and enzymatic resolutions. researchgate.net For instance, the synthesis of hexadec-9Z-enal, a component of the sex pheromone of the cotton bollworm Heliothis armigera, has been achieved from cyclooctene (B146475) through a series of transformations including ozonolysis, reduction, and a reductive Grignardization reaction to install the (Z)-double bond. researchgate.net The development of these synthetic routes is crucial for producing pheromones and their analogues on a larger scale for field applications in pest management. rsc.org

Exploration in Biocatalytic Transformations of Long-Chain Alcohols (as a precursor)

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis in the synthesis of pheromones and other fine chemicals is a growing area of research.

While direct biocatalytic transformations on this compound itself are not extensively documented in the provided context, the precursor alcohol, hexadec-7-yn-1-ol, is a suitable substrate for various enzymatic reactions. Lipases, for example, are widely used for the enantioselective acylation or deacylation of alcohols, which could be employed to resolve racemic mixtures of acetylenic alcohols or to introduce the acetate group with high stereoselectivity.

Furthermore, desaturases are enzymes that introduce double bonds into fatty acid chains with high regio- and stereoselectivity. wikipedia.org While these enzymes typically act on saturated fatty acids, engineered desaturases could potentially be used to convert a saturated long-chain alcohol precursor into a specific unsaturated alcohol, which could then be acetylated to form a pheromone. The exploration of biocatalytic routes to pheromones and their precursors holds significant promise for developing more sustainable and efficient manufacturing processes.

Monomers for Novel Macromolecular Architectures

The utility of this compound as a monomer stems from the reactivity of its alkyne and acetate functionalities. The internal alkyne can participate in various polymerization reactions, while the acetate group can be either preserved to influence the polymer's properties or modified post-polymerization to introduce new functional groups. This dual-functionality is particularly valuable in the design of polymers for applications in chemical ecology, such as the controlled release of semiochemicals.

Research in this area has explored the incorporation of pheromone-like structures into polymer backbones. While specific studies on the direct polymerization of this compound are limited, the principles can be inferred from related systems. For instance, the synthesis of polymers containing insect pheromone components has been investigated to create controlled-release formulations. nih.gov The general approach involves the polymerization of monomers that are structurally similar to insect pheromones, which are often long-chain acetates. nih.gov

The alkyne group in hexadec-7-yn-1-ol offers a versatile handle for polymerization. It can undergo polymerization through various methods, including transition-metal catalyzed polymerizations or click chemistry reactions. The resulting polymer would feature a long aliphatic side chain with a terminal acetate group at regular intervals.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Reactive Group | Potential Polymer Structure |

| Alkyne Metathesis | Internal Alkyne | Poly(alkenylene) with pendant acetate-terminated alkyl chains |

| Radical Polymerization (of a derivative) | Modified Alkyne | Poly(acrylate) or Poly(methacrylate) with pendant alkyne and acetate groups |

| Click Chemistry (e.g., CuAAC) | Internal Alkyne | Triazole-containing polymer with pendant acetate-terminated alkyl chains |

The resulting macromolecular architectures would possess unique characteristics. The long, nonpolar hexadecyl chains would contribute to the polymer's hydrophobicity and could influence its thermal and mechanical properties. The regularly spaced acetate groups would introduce polarity and could serve as sites for hydrogen bonding or further chemical modification.

In the context of chemical ecology, such polymers could be designed as advanced controlled-release systems for insect pheromones. The pheromone analogue, this compound, when polymerized, would create a matrix from which the active pheromone, or a precursor, could be slowly released. This approach offers advantages over traditional formulations by providing a more uniform and sustained release profile, enhancing the efficacy and longevity of pest management strategies. acs.org The compound 7-Hexadecyn-1-ol itself is a known precursor to the sex pheromone of the Old World bollworm moth (Heliothis armigera). jaydevchemicals.com

The table below outlines the key compounds mentioned in this article and their relevance.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes for Acetylenic Esters

The traditional synthesis of esters often involves harsh conditions and the use of environmentally hazardous reagents. A significant trend in modern chemistry is the development of green and sustainable synthetic methods. For a compound like acetic acid;hexadec-7-yn-1-ol, this involves moving away from classical Fischer esterification, which can be inefficient, towards more eco-friendly alternatives.

Future research will likely focus on solid acid catalysts and ionic liquids to facilitate the esterification of hexadec-7-yn-1-ol with acetic acid. chemh.com These catalysts offer advantages such as reusability, reduced corrosion, and milder reaction conditions. For instance, Brønsted acidic ionic liquids have shown promise in promoting the esterification of long-chain fatty acids at room temperature with high yields and can be recycled multiple times without significant loss of activity. chemh.com

Table 1: Comparison of Catalytic Systems for Ester Synthesis

| Catalyst System | Substrates | Reaction Conditions | Yield (%) | Catalyst Reusability | Reference |

| Brønsted Acidic Ionic Liquid | Long-chain aliphatic acids and alcohols | Room temperature, solvent-free | 85-99 | High (recyclable 3+ times) | chemh.com |

| Sulfated Zirconia | Short and long-chain carboxylic acids and light alcohols | Varies (batch and continuous flow) | Good to excellent | High | acs.org |

| Lipase (e.g., Aspergillus oryzae) | Furfuryl alcohol and C8-C18 carboxylic acids | 25°C, cyclohexane | 88-90 | High (10+ cycles) | rsc.org |

This table presents representative data for green esterification methods applicable to long-chain alcohols and acids and is intended to be illustrative for the synthesis of this compound.

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering enhanced safety, precise control over reaction parameters, and improved scalability compared to traditional batch processes. acs.orgresearchgate.net The synthesis of this compound is well-suited for adaptation to a continuous flow process.

Future research in this area will involve the design of microreactors and mesoreactors for the continuous esterification of hexadec-7-yn-1-ol. chemh.com These systems allow for excellent heat and mass transfer, leading to faster reaction times and higher yields. rsc.org The integration of in-line purification and real-time monitoring techniques will further enhance the efficiency and automation of the synthesis, making it more amenable to industrial-scale production. rsc.orgacs.org A telescoped continuous flow approach could be developed, where the initial esterification is immediately followed by subsequent functionalization of the alkyne moiety in a single, uninterrupted process. rsc.orgacs.org

Chemoenzymatic Approaches for Highly Selective and Sustainable Transformations

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for producing complex molecules under mild and sustainable conditions. researchgate.netcip.com.cn For this compound, lipases are particularly promising enzymes for the esterification step.

Lipases can catalyze the esterification of long-chain alcohols with high selectivity, often in solvent-free systems or green solvents, which aligns with the principles of green chemistry. acs.org Future research will focus on identifying and engineering lipases with optimal activity and stability for the specific substrate hexadec-7-yn-1-ol. Immobilization of these enzymes on solid supports can further enhance their reusability and stability, making the process more economically viable. rsc.orglibretexts.org The inherent chirality of enzymes could also be exploited in the synthesis of enantiomerically pure derivatives of this compound.

Design of Novel Catalytic Systems for Challenging Bond Formations and Transformations